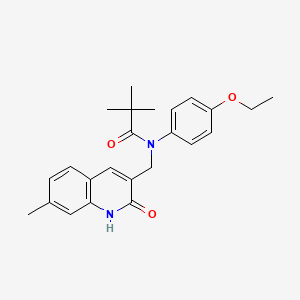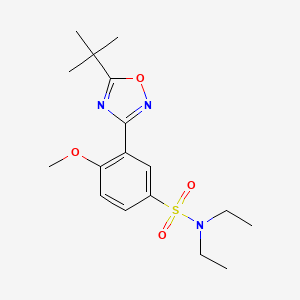
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as TBOMS and is synthesized through a specific process that involves several chemical reactions. TBOMS has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
TBOMS exerts its biological effects by inhibiting the activity of specific enzymes and proteins. This compound is known to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. TBOMS has also been shown to inhibit the activity of certain ion channels, which are involved in the regulation of cellular processes such as membrane potential and neurotransmitter release.
Biochemical and Physiological Effects:
TBOMS has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that TBOMS can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. TBOMS has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, TBOMS has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
TBOMS has several advantages as a tool for scientific research. This compound is relatively easy to synthesize and has a high degree of purity, which makes it suitable for use in a wide range of experiments. TBOMS is also stable under standard laboratory conditions and can be stored for extended periods without significant degradation. However, TBOMS has some limitations for lab experiments. This compound is relatively expensive, which can limit its use in large-scale experiments. In addition, TBOMS has some toxicity and can cause adverse effects in certain cell types or organisms.
将来の方向性
There are several future directions for the research on TBOMS. One potential direction is to investigate the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and neurodegenerative disorders. Another direction is to explore the mechanism of action of TBOMS in more detail, particularly its effects on specific proteins and enzymes. Additionally, future research could focus on developing new derivatives of TBOMS with improved pharmacological properties and reduced toxicity.
合成法
The synthesis of TBOMS involves several chemical reactions, including the reaction of tert-butyl hydrazine with ethyl 4-methoxybenzenesulfonate to form 5-(tert-butyl)-1,2,4-oxadiazol-3-amine. This intermediate product is then reacted with diethyl sulfate to form the final product, 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide. The synthesis process of TBOMS is complex and requires careful attention to detail to ensure the purity and quality of the final product.
科学的研究の応用
TBOMS has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, TBOMS has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In biochemistry, TBOMS has been used as a tool to study the structure and function of proteins and enzymes. In pharmacology, TBOMS has been used to investigate the mechanism of action of various drugs and to develop new drug candidates.
特性
IUPAC Name |
3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-7-20(8-2)25(21,22)12-9-10-14(23-6)13(11-12)15-18-16(24-19-15)17(3,4)5/h9-11H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHFMSFEABRWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C2=NOC(=N2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

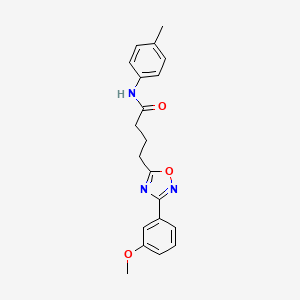
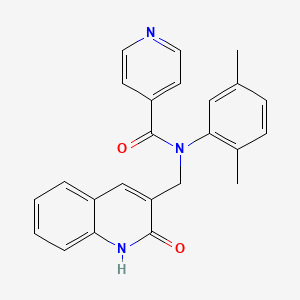

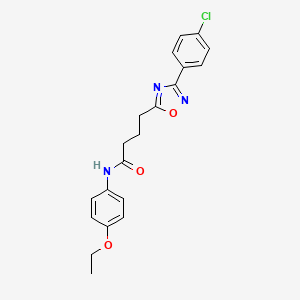
![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719163.png)
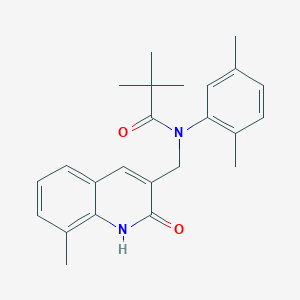
![N-cyclohexyl-2-[4-(piperidine-1-sulfonyl)phenoxy]acetamide](/img/structure/B7719184.png)
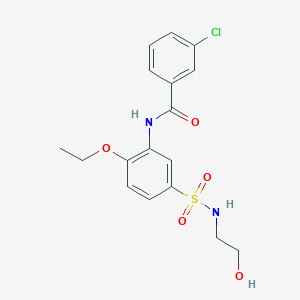

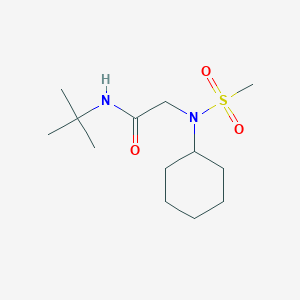


![(E)-2,7-dimethyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7719228.png)
